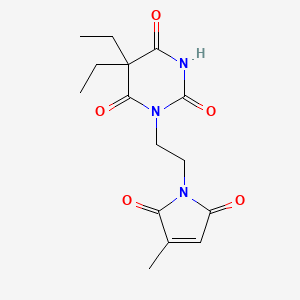
Barbituric acid, 5,5-diethyl-1-(2-(2-methylmaleimido)ethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Barbituric acid, 5,5-diethyl-1-(2-(2-methylmaleimido)ethyl)- is a derivative of barbituric acid, which is a pyrimidine heterocyclic compound. Barbituric acid itself is the parent compound of barbiturate drugs, although it is not pharmacologically active.
Métodos De Preparación
The synthesis of barbituric acid derivatives typically involves the condensation of urea with malonic acid derivativesSpecific reaction conditions, such as temperature, solvents, and catalysts, would be optimized to achieve high yields and purity .
Análisis De Reacciones Químicas
Barbituric acid derivatives can undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert barbituric acid derivatives into their reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the barbituric acid framework. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have biological activity and can be used in biochemical studies.
Medicine: Barbituric acid derivatives have historically been used as sedatives and anesthetics, although the specific compound may have different pharmacological properties.
Industry: It can be used in the production of polymers and other industrial materials.
Mecanismo De Acción
The mechanism of action of barbituric acid derivatives typically involves modulation of the gamma-aminobutyric acid (GABA) receptor-ionophore complex. These compounds can prolong the duration of chloride channel opening, leading to increased inhibitory effects in the central nervous system. The specific molecular targets and pathways involved depend on the structure of the derivative and its interaction with biological receptors .
Comparación Con Compuestos Similares
Barbituric acid, 5,5-diethyl-1-(2-(2-methylmaleimido)ethyl)- can be compared with other barbituric acid derivatives such as:
5,5-diethylbarbituric acid: A simpler derivative with hypnotic properties.
5-ethyl-5-(1-methyl-2-butenyl)-barbituric acid: Another derivative with different functional groups and potential applications. The uniqueness of the compound lies in its specific functional groups, which may impart distinct chemical and biological properties.
Propiedades
Número CAS |
35189-14-1 |
|---|---|
Fórmula molecular |
C15H19N3O5 |
Peso molecular |
321.33 g/mol |
Nombre IUPAC |
5,5-diethyl-1-[2-(3-methyl-2,5-dioxopyrrol-1-yl)ethyl]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C15H19N3O5/c1-4-15(5-2)12(21)16-14(23)18(13(15)22)7-6-17-10(19)8-9(3)11(17)20/h8H,4-7H2,1-3H3,(H,16,21,23) |
Clave InChI |
COIPJCGZRZRPFH-UHFFFAOYSA-N |
SMILES canónico |
CCC1(C(=O)NC(=O)N(C1=O)CCN2C(=O)C=C(C2=O)C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Isopentyl-4-[[4-(trifluoromethyl)benzothiazol-2-YL]azo]-2,5-xylidine](/img/structure/B13824973.png)
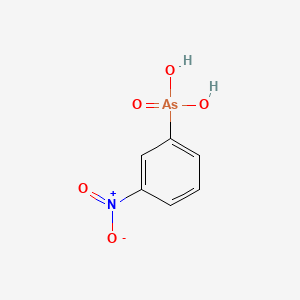
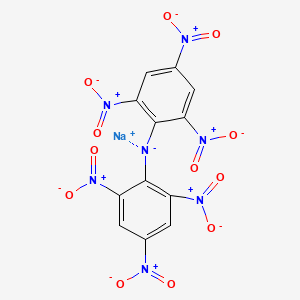
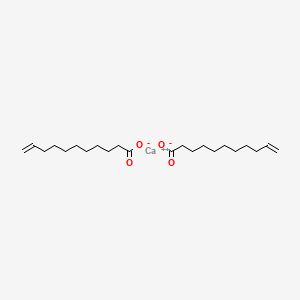
![[(3R,3aS,5aS,5bS,7aR,9S,11aS,13aR,13bS)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-9-yl] acetate](/img/structure/B13824997.png)
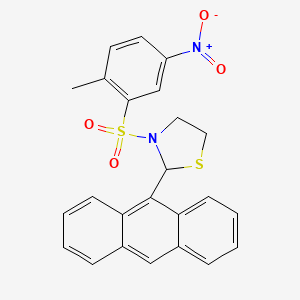
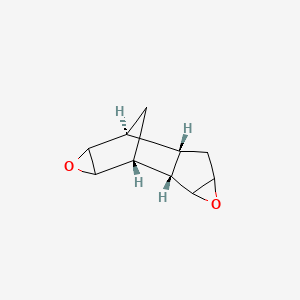
![[(8R,9S,10R,13S,14S,17S)-16,16,17-trideuterio-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-17-yl] 3-phenylpropanoate](/img/structure/B13825017.png)
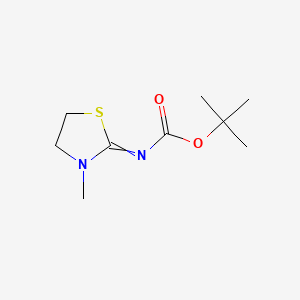
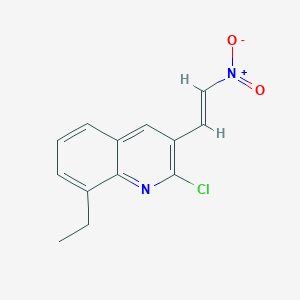
![4H-Thiopyrano[2,3-g]benzothiazole(9CI)](/img/structure/B13825039.png)
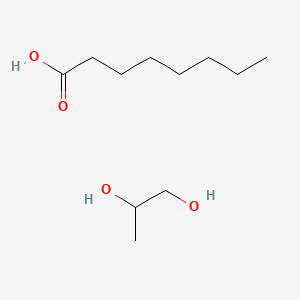
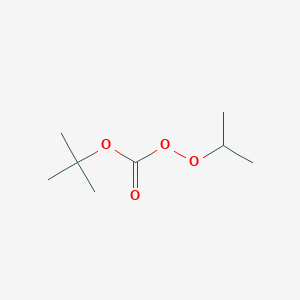
![Thiazolo[4,5-f]quinoline, 7,9-dimethyl-](/img/structure/B13825064.png)
